molecular formula Cl2H2NiO B3069425 Nickel(II) chloride hydrate CAS No. 69098-15-3

Nickel(II) chloride hydrate

Cat. No.: B3069425
CAS No.: 69098-15-3
M. Wt: 147.61 g/mol
InChI Key: HGGYAQHDNDUIIQ-UHFFFAOYSA-L
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Description

Nickel(II) chloride hydrate, commonly known as nickel chloride, is a chemical compound with the formula NiCl₂·6H₂O. The anhydrous form is yellow, while the more familiar hydrate is green. This compound is highly deliquescent, meaning it readily absorbs moisture from the air to form a solution. Nickel(II) chloride is a significant source of nickel for chemical synthesis and is widely used in various industrial and laboratory applications .

Mechanism of Action

Target of Action

Nickel(II) chloride hydrate, also known as nickel dichloride hydrate, is primarily used in organic synthesis as a catalyst and a precursor . It plays a significant role in various chemical reactions, particularly in the reduction of alkenes, alkynes, and organic halides .

Mode of Action

This compound interacts with its targets by facilitating chemical reactions. For instance, in combination with lithium aluminum hydride, it serves as a reducing agent for alkenes, alkynes, and organic halides . It can also cleave N-O bonds and open epoxides .

Pharmacokinetics

This compound is a water-soluble compound . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the specific reactions it catalyzes. For example, its ability to cleave N-O bonds and open epoxides can lead to significant changes in molecular structures . It’s important to note that this compound and other nickel salts have been shown to be carcinogenic to the lungs and nasal passages in cases of long-term inhalation exposure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is deliquescent, meaning it can absorb moisture from the air to form a solution . This property can affect its stability and efficacy in different environments. Furthermore, its solubility can be influenced by the presence of other substances, such as hydrazine, ethylene glycol, ethanol, and ammonium hydroxide .

Preparation Methods

Nickel(II) chloride hydrate can be synthesized through several methods:

    Laboratory Synthesis: It is typically prepared by dissolving nickel metal or nickel oxide in hydrochloric acid, followed by crystallization. The reaction is as follows[ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ]

    Industrial Production: Industrially, nickel(II) chloride is produced by the chlorination of nickel metal at high temperatures.

Chemical Reactions Analysis

Nickel(II) chloride hydrate undergoes various chemical reactions:

Scientific Research Applications

Comparison with Similar Compounds

Nickel(II) chloride hydrate can be compared with other similar compounds:

This compound stands out due to its high solubility in water, its use as a versatile catalyst, and its significant role in various industrial and research applications.

Properties

IUPAC Name

dichloronickel;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGYAQHDNDUIIQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ni]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H2NiO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333942
Record name Nickel(II) chloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7791-20-0, 69098-15-3
Record name Nickel chloride hexahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7791-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel(II) chloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel(II) chloride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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